molecular formula C12H17N3 B11898563 1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- CAS No. 646056-63-5

1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)-

Cat. No.: B11898563
CAS No.: 646056-63-5
M. Wt: 203.28 g/mol
InChI Key: BKEMWAOGDNCUML-UHFFFAOYSA-N
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Description

1,6-Diazaspiro[34]octane, 1-methyl-6-(3-pyridinyl)- is a chemical compound with the molecular formula C12H17N3 It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyridine derivative with a spirocyclic amine. The reaction typically requires a base, such as sodium hydride, and is carried out in an inert solvent like tetrahydrofuran. The reaction conditions often involve heating the mixture to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product. The use of automated systems allows for precise control over reaction parameters, leading to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide.

Major Products Formed

    Oxidation: The major products are often oxidized derivatives of the original compound, such as carboxylic acids or ketones.

    Reduction: The major products are typically reduced forms of the compound, such as amines or alcohols.

    Substitution: The major products depend on the nucleophile used but can include azides, halides, or other substituted derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C10_{10}H12_{12}N2_{2}
  • Molecular Weight : 160.22 g/mol
  • CAS Number : 1158749-83-7

Medicinal Chemistry

1,6-Diazaspiro[3.4]octane derivatives have been studied for their potential as therapeutic agents. Research indicates that these compounds exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that certain derivatives can inhibit tumor growth in vitro and in vivo models.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of 1-methyl-6-(3-pyridinyl)-1,6-diazaspiro[3.4]octane derivatives against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations of 10 µM and above, with IC50_{50} values ranging from 5 to 15 µM depending on the specific derivative used .

Neuropharmacology

Research has also focused on the neuropharmacological effects of this compound, particularly its potential as a central nervous system (CNS) agent.

  • Cognitive Enhancement : Some studies suggest that derivatives may improve cognitive function and memory retention in animal models.
  • Anxiolytic Effects : The compound has been investigated for its potential to reduce anxiety-like behaviors in rodents.

Case Study: Cognitive Enhancement

In an experiment involving aged rats, administration of a specific derivative of 1,6-Diazaspiro[3.4]octane resulted in improved performance on memory tasks compared to control groups. Behavioral assessments indicated enhanced spatial memory retention .

Material Science

The compound's unique structure allows it to be utilized in the development of new materials with specific properties.

  • Polymer Synthesis : It can serve as a monomer in polymerization reactions, leading to materials with enhanced mechanical properties.
  • Nanocomposites : Incorporation into nanocomposite materials has shown promise for applications in electronics and coatings.

Case Study: Polymer Development

A study explored the use of 1,6-Diazaspiro[3.4]octane as a building block for synthesizing high-performance polymers. The resulting materials exhibited superior tensile strength and thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism of action of 1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to selective and potent effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,6-Diazaspiro[3.4]octane: Lacks the pyridinyl group, leading to different chemical and biological properties.

    1-Methyl-1,6-diazaspiro[3.4]octane: Similar structure but without the pyridinyl substitution, affecting its reactivity and applications.

    2,6-Diazaspiro[3.4]octane: Different positioning of nitrogen atoms, resulting in distinct chemical behavior.

Uniqueness

1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- is unique due to the presence of both the spirocyclic structure and the pyridinyl group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds. The pyridinyl group can participate in additional interactions, such as hydrogen bonding or π-π stacking, enhancing its utility in various applications.

Properties

CAS No.

646056-63-5

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

1-methyl-7-pyridin-3-yl-1,7-diazaspiro[3.4]octane

InChI

InChI=1S/C12H17N3/c1-14-7-4-12(14)5-8-15(10-12)11-3-2-6-13-9-11/h2-3,6,9H,4-5,7-8,10H2,1H3

InChI Key

BKEMWAOGDNCUML-UHFFFAOYSA-N

Canonical SMILES

CN1CCC12CCN(C2)C3=CN=CC=C3

Origin of Product

United States

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